molecular formula C20H21NO4 B150600 Tetrahydroepiberberine CAS No. 38853-67-7

Tetrahydroepiberberine

Cat. No.: B150600
CAS No.: 38853-67-7
M. Wt: 339.4 g/mol
InChI Key: UWEHVAXMSWXKRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Tetrahydroepiberberine is an isoquinoline alkaloid that has been found to have antifungal and selective inhibition against the PI-3 virus . It is also known to affect P-glycoprotein-mediated efflux capacity , which plays a crucial role in drug absorption and distribution .

Mode of Action

The compound interacts with its targets, primarily P-glycoprotein, and affects their function. P-glycoprotein undergoes large-scale conformational changes when transporting substrates, and these changes might strongly affect the binding specificity of this compound .

Biochemical Pathways

This compound is part of the protoberberine alkaloids (PAs) group, which share the same protoberberine skeleton and are present in many plants . The biosynthetic pathway of this compound involves various enzymes, including CcCYP719A1, which could install a methylenedioxy bridge on either ring A or ring D of the protoberberine backbone .

Pharmacokinetics

Studies on similar compounds suggest that they exhibit dose-proportional pharmacokinetics, with large tissue-to-plasma concentration ratios indicating considerable tissue distribution . High concentrations of these compounds in the stomach and small intestine suggest potent gastroprokinetic activity .

Result of Action

The antifungal and selective inhibition against the PI-3 virus activities of this compound suggest that it could potentially be used in the treatment of certain fungal infections and viral diseases . Its interaction with P-glycoprotein could also influence the absorption and distribution of other drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the plant source from which it is derived can impact its concentration and efficacy

Biochemical Analysis

Biochemical Properties

Tetrahydroepiberberine interacts with various enzymes, proteins, and other biomolecules. It has been found to be active against the fungus C. albicans and several bacteria, including E. coli, P. aeruginosa, P. mirabilis, K. pneumoniae, A. baumannii, S. aureus, and B. subtilis

Cellular Effects

It has been found to inhibit the cytopathogenic effect of parainfluenza-3 (PI-3) virus in Vero cells . It also decreases the viability of HaCaT keratinocytes . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydroepiberberine typically involves the reduction of berberine or its derivatives. One common method includes the catalytic hydrogenation of berberine in the presence of a palladium catalyst under hydrogen gas. The reaction conditions often involve a solvent such as ethanol or methanol, and the process is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The purity of the final product is typically ensured through crystallization and chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Tetrahydroepiberberine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted isoquinoline compounds .

Properties

IUPAC Name

16,17-dimethoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEHVAXMSWXKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C5=C(C=C4)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50959635
Record name 8,9-Dimethoxy-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50959635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38853-67-7
Record name (±)-Sinactine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38853-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sinactin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038853677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8,9-Dimethoxy-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50959635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydroepiberberine
Reactant of Route 2
Reactant of Route 2
Tetrahydroepiberberine
Reactant of Route 3
Tetrahydroepiberberine
Reactant of Route 4
Tetrahydroepiberberine
Reactant of Route 5
Tetrahydroepiberberine
Reactant of Route 6
Tetrahydroepiberberine
Customer
Q & A

Q1: What is Tetrahydroepiberberine and where is it found?

A1: this compound, also known as Sinactine, is a protoberberine-type alkaloid. It's primarily found in the roots of the plant Sinomenium acutum, a traditional Chinese medicinal herb. [, ]

Q2: What is the molecular formula and structure of this compound?

A2: this compound has the molecular formula C20H21NO4. Its structure consists of four rings: a benzene ring with attached hydroxyl and methoxyl groups, two piperidine rings adopting half-chair conformations, and an N-methyl tetrahydrofuran ring. [, ]

Q3: Are there any analytical methods available to quantify this compound in plant material?

A3: Yes, researchers have successfully developed and validated High-Performance Liquid Chromatography (HPLC) methods for simultaneous quantification of various isoquinoline alkaloids, including this compound, in plants like Corydalis impatiens and Sinomenium acutum. [, ]

Q4: Has the fluorescence of this compound been studied?

A4: Yes, studies on the fluorescence spectra of berberine series alkaloids, including this compound, have been conducted. Notably, this compound exhibits a unique fluorescence spectrum with two wavy bands, unlike the single-peak spectra observed in most other alkaloids of this series. []

Q5: Is there any structural information available for this compound?

A5: The crystal structure of this compound has been determined using X-ray diffraction analysis. This data provides detailed information about the molecule's three-dimensional conformation and bond lengths, contributing to the understanding of its interactions and properties. []

Q6: Beyond Sinomenium acutum, are there other plant sources for this compound?

A6: Yes, this compound has also been identified in Corydalis impatiens, further highlighting its presence in different plant species utilized in traditional medicine. []

Q7: What is the historical context of this compound research?

A7: Early research, dating back to at least the mid-20th century, focused on elucidating the chemical structure and synthesis of this compound, showcasing a continued interest in understanding its properties. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.